molecular formula C6H6ClNS B8747895 4-[(Chloromethyl)sulfanyl]pyridine CAS No. 109876-35-9

4-[(Chloromethyl)sulfanyl]pyridine

Cat. No.: B8747895
CAS No.: 109876-35-9
M. Wt: 159.64 g/mol
InChI Key: CPDITUKFLYSZDH-UHFFFAOYSA-N
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Description

4-[(Chloromethyl)sulfanyl]pyridine is a valuable bifunctional building block in medicinal and heterocyclic chemistry. Its structure combines a pyridine ring, a common feature in bioactive molecules, with a reactive chloromethylsulfanyl group. This makes the compound a versatile precursor for the synthesis of more complex sulfur-containing molecules. Organosulfones and related sulfur-functionalized compounds represent an important class of molecules that display a wealth of useful properties and are frequently encountered in pharmaceuticals, agrochemicals, and functional materials . The pyridine moiety is particularly significant, with structural surveys showing that approximately 60% of FDA-approved small-molecule drugs contain an azaheterocyclic ring, among which pyridine and closely related systems are the most important . Consequently, methodologies that provide straightforward access to functionalized pyridine derivatives are a prime objective of contemporary synthetic chemistry. As a reagent, this compound can be used to introduce a pyridylsulfanyl moiety into target structures or can be further functionalized. For example, the chloride can be displaced by nucleophiles, and the sulfur atom can be oxidized to various states. This reactivity profile makes it a useful intermediate for constructing compound libraries for biological screening and for developing new ligands or materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

109876-35-9

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

4-(chloromethylsulfanyl)pyridine

InChI

InChI=1S/C6H6ClNS/c7-5-9-6-1-3-8-4-2-6/h1-4H,5H2

InChI Key

CPDITUKFLYSZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

4,4'-Bis(chloromethyl)-2,2'-bipyridine
  • Structure : Two pyridine rings linked at the 2,2'-positions, each bearing a chloromethyl (–CH2Cl) group at the 4-position.
  • In contrast, 4-[(Chloromethyl)sulfanyl]pyridine has a single pyridine ring with a sulfur-bridged chloromethyl group, favoring nucleophilic substitution at sulfur .
4-(Chloromethyl)-2-methylpyridine
  • Structure : Pyridine with a chloromethyl group at the 4-position and a methyl group at the 2-position.
  • Key Differences : The methyl group at the 2-position introduces steric hindrance, reducing reactivity compared to the sulfanyl group in this compound. This compound is used in HIV-1 protease inhibitor synthesis .
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide
  • Structure: Pyridine with methylsulfanyl (–SCH3), amino (–NH2), cyano (–CN), and chloroacetamide groups.
  • Key Differences : The methylsulfanyl group lacks the chloromethyl reactivity of this compound, but the compound’s polyfunctional nature supports hydrogen bonding and medicinal applications .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Reactivity/Applications
This compound C6H6ClNS 159.63 Not reported Not reported Nucleophilic substitution at sulfur; potential polymer precursor
4,4'-Bis(chloromethyl)-2,2'-bipyridine C12H10Cl2N2 259.13 Not reported Not reported Metal coordination; crosslinking agent
4-(Chloromethyl)-2-methylpyridine C7H8ClN 141.60 218 Not reported HIV-1 protease inhibitor synthesis
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide C9H9ClN4OS 272.71 Not reported Not reported Hydrogen bonding; medicinal chemistry

Q & A

Q. What are the optimal synthetic routes for 4-[(Chloromethyl)sulfanyl]pyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfanyl group introduction via thiol-chloromethyl coupling. Key steps include:

  • Using polar solvents like pyridine or DMF to enhance reaction efficiency .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
  • Purity validation using HPLC (retention time comparison) and NMR spectroscopy (integration of characteristic peaks, e.g., δ 4.5 ppm for CH2Cl) .

Q. Which solvents and conditions maximize reaction efficiency for sulfanyl-chloromethyl coupling?

Methodological Answer:

  • Solvents: Polar aprotic solvents like DMF, DMSO, or pyridine are preferred due to their ability to stabilize intermediates and dissolve reactive species .
  • Temperature: Reactions often proceed at 50–80°C to balance reaction rate and side-product formation .
  • Catalysts: Triethylamine or DMAP can accelerate nucleophilic substitutions by deprotonating thiols .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation .
  • Waste Management: Segregate chlorinated waste and dispose via certified hazardous waste facilities .
  • Emergency Protocols: Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group vary with substituent positioning on the pyridine ring?

Methodological Answer: A comparative study of isomers reveals:

Substituent PositionReactivity with AminesByproduct Formation Risk
4-[(Chloromethyl)sulfanyl]High (steric accessibility)Moderate (competing sulfoxide formation)
2-Chloro-4-(chloromethyl)Moderate (steric hindrance)High (dichloropyridine byproducts)
  • Mechanistic Insight: The 4-position allows better orbital overlap for nucleophilic attack, while electron-withdrawing groups (e.g., Cl at 2-position) reduce reactivity .

Q. What advanced spectroscopic techniques track chloromethyl group consumption in real time?

Methodological Answer:

  • FTIR-ATR: Monitor disappearance of C-Cl stretching vibrations at 680–720 cm⁻¹ .
  • Raman Spectroscopy: Track chloromethyl peaks at 340 cm⁻¹ (C-Cl bend) and correlate with reaction progress .
  • Colorimetric Assays: Use 4-(para-nitrobenzyl)pyridine (NBP) to confirm absence of residual chloromethyl groups via UV-vis at 540 nm .

Q. How can computational modeling predict regioselectivity in substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries using Gaussian09 (B3LYP/6-31G* level) to compare activation energies for substitutions at different positions .
  • MEP (Molecular Electrostatic Potential) Maps: Identify electron-deficient regions (e.g., chloromethyl carbon) as nucleophilic attack sites .

Q. What strategies mitigate cross-linking during macrocycle synthesis involving this compound?

Methodological Answer:

  • Dilution Principle: Use high-dilution conditions (0.01–0.1 M) to favor intramolecular cyclization over intermolecular cross-linking .
  • Temperature Control: Maintain reactions below 30°C to reduce kinetic side reactions .
  • Resin Functionalization: Immobilize intermediates on Wang resin to limit mobility and undesired coupling .

Q. How can biological activity studies be designed to evaluate cytotoxicity?

Methodological Answer:

  • Cell Lines: Use HepG2 (liver) or HEK293 (kidney) cells for baseline cytotoxicity screening (IC50 via MTT assay) .
  • Comparative Analysis: Test against analogs (e.g., 4-(chloromethyl)pyridine hydrochloride) to isolate sulfanyl group effects .
  • Apoptosis Markers: Measure caspase-3/7 activation via fluorescence assays to confirm mechanism .

Data Contradictions and Resolution

  • vs. 15: reports higher reactivity for 4-position chloromethyl groups, while notes cross-linking risks in similar systems. Resolution: Steric effects in macrocycles () differ from small-molecule reactions (); adjust reaction design based on molecular complexity.
  • vs. 3: emphasizes pyridine as a solvent, while uses DMF. Resolution: Pyridine is ideal for small-scale reactions, while DMF suits large-scale syntheses with heat control .

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